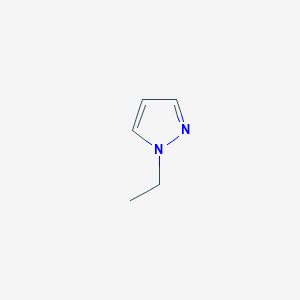

1-Ethylpyrazole

Description

Overview of Pyrazole (B372694) Heterocycles in Modern Chemical Science

Pyrazole and its derivatives are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. ijraset.com This structural motif is present in numerous natural and synthetic compounds with diverse applications. mdpi.comglobalresearchonline.net The pyrazole ring is aromatic, which contributes to its stability. ijraset.com Pyrazole-containing compounds are pivotal in medicinal chemistry, agrochemicals, and materials science due to their wide-ranging biological and physical properties. mdpi.commdpi.com Many commercially available drugs, such as the anti-inflammatory celecoxib (B62257) and the anabolic steroid stanozolol, feature a pyrazole core, highlighting the significance of this heterocyclic system in pharmaceutical development. wikipedia.org

Significance of N-Substitution in Pyrazole Chemistry: The Case of 1-Ethylpyrazole

The properties and reactivity of the pyrazole ring can be significantly modulated by substitution on the nitrogen atoms. encyclopedia.pub The introduction of an ethyl group at the N1 position, as in this compound, alters the molecule's steric and electronic characteristics compared to the parent pyrazole. This N-substitution prevents the formation of intermolecular hydrogen bonds, which are present in unsubstituted pyrazoles and affect their physical properties like melting and boiling points. globalresearchonline.net Furthermore, the ethyl group can influence the regioselectivity of subsequent chemical reactions on the pyrazole ring and can play a role in the biological activity of the resulting derivatives. vulcanchem.com The synthesis of N-substituted pyrazoles is a key area of research, with various methods developed to introduce a wide range of substituents, including alkyl and aryl groups. nih.gov

Evolution of Research on this compound and its Derivatives

Research interest in this compound and its derivatives has grown steadily, driven by their potential applications in diverse areas. Initially, research focused on the fundamental synthesis and characterization of these compounds. Over time, the focus has shifted towards exploring their utility as versatile intermediates in the creation of more complex molecules with specific functions. chemimpex.comchemimpex.com This has led to the development of numerous derivatives, such as 4-bromo-1-ethylpyrazole and various carboxamides, which serve as key building blocks in the synthesis of agrochemicals and pharmaceuticals. chemimpex.com The ability of the pyrazole nitrogen atoms to coordinate with metal ions has also opened up avenues for the use of this compound derivatives as ligands in coordination chemistry and catalysis. chemimpex.comvulcanchem.com

Synthesis and Characterization of this compound

The preparation of this compound is a fundamental process in organic synthesis, enabling access to a wide array of more complex derivatives.

Synthetic Routes to this compound

The most common method for synthesizing this compound involves the direct alkylation of pyrazole. This is typically achieved by reacting pyrazole with an ethylating agent, such as ethyl bromide, in the presence of a base. researchgate.net Another established method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. wikipedia.orgmdpi.com For N-substituted pyrazoles like this compound, ethylhydrazine (B1196685) would be used in this reaction. Additionally, cycloaddition reactions between alkynes and nitrile imines can also yield pyrazole derivatives. rrbdavc.org

Purification and Spectroscopic Characterization

Following synthesis, this compound is typically purified using standard laboratory techniques such as distillation or chromatography. Its identity and purity are then confirmed through various spectroscopic methods.

| Spectroscopic Data for this compound | |

| ¹H NMR (CDCl₃, 500 MHz) δ | 7.39–7.33 (m, 2H), 7.15–7.06 (m, 2H), 5.96 (s, 1H), 2.25 (d, J = 10.3 Hz, 6H) nih.gov |

| ¹³C NMR | Data not consistently available in the provided search results. |

| Mass Spectrometry | Data not consistently available in the provided search results. |

| Molecular Formula | C₅H₈N₂ |

| Molecular Weight | 96.13 g/mol |

Chemical Reactivity and Transformations of this compound

The chemical behavior of this compound is characterized by the reactivity of its aromatic ring and the influence of the N-ethyl group.

Electrophilic Substitution at the C4 Position

The pyrazole ring is an electron-rich system and readily undergoes electrophilic substitution reactions. nih.gov In N-substituted pyrazoles such as this compound, the C4 position is the most nucleophilic and is therefore the primary site for electrophilic attack. rrbdavc.org This regioselectivity allows for the controlled introduction of various functional groups at this position. For instance, bromination of this compound yields 4-bromo-1-ethylpyrazole, a versatile intermediate for further chemical modifications. chemimpex.com

Synthesis of Derivatives

The this compound scaffold serves as a foundation for the synthesis of a multitude of derivatives with diverse applications. For example, Vilsmeier-Haack formylation of this compound introduces a carbaldehyde group, leading to the formation of compounds like this compound-4-carbaldehyde. researchgate.netresearchgate.net These aldehydes can then be converted into other functional groups or used in condensation reactions to build more complex molecular architectures. researchgate.net

Applications of this compound in Chemical Synthesis and Materials Science

The unique properties of this compound and its derivatives make them valuable in various fields, from the creation of novel materials to the development of efficient catalysts.

Ligand in Coordination Chemistry

The nitrogen atoms of the pyrazole ring in this compound can act as ligands, coordinating to metal ions to form metal complexes. chemimpex.comosti.gov This has led to their use in the development of coordination polymers and metal-organic frameworks. osti.gov The specific properties of these materials can be tuned by modifying the substituents on the pyrazole ring.

Building Block for Functional Materials

This compound derivatives are explored for their role in creating advanced materials. chemimpex.comchemimpex.com These can include polymers and coatings with improved durability and resistance to environmental factors. chemimpex.com The incorporation of the pyrazole moiety can impart specific properties, such as thermal stability, to the resulting materials. vulcanchem.com

Catalysis

Derivatives of this compound are also utilized in the field of catalysis. chemimpex.com For instance, copper(II) complexes of certain pyrazole derivatives have shown catalytic activity in oxidation reactions. vulcanchem.com The ability to easily modify the structure of this compound allows for the fine-tuning of the catalyst's properties for specific organic transformations.

Role of this compound in Applied Chemical Industries

The versatility of this compound has led to its use as a key intermediate in the agrochemical and pharmaceutical industries.

Agrochemicals

This compound derivatives are important building blocks in the synthesis of modern agrochemicals, particularly fungicides and herbicides. chemimpex.comchemimpex.com For example, 4-bromo-1-ethylpyrazole is a key intermediate in the development of new crop protection agents. chemimpex.com The pyrazole scaffold is present in several commercial fungicides that act as inhibitors of succinate (B1194679) dehydrogenase. wikipedia.org

Pharmaceuticals

In the pharmaceutical sector, this compound serves as an intermediate in the production of various drug candidates. chemimpex.comchemimpex.com Its derivatives have been investigated for a range of therapeutic applications, including potential anti-inflammatory and analgesic agents. chemimpex.com The structural motif is also found in compounds being explored for their anticancer properties and as inhibitors of enzymes like hypoxia-inducible factor (HIF)-1. ontosight.airesearchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-ethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-2-7-5-3-4-6-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNMQGISZVYIIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333310 | |

| Record name | 1-ethylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2817-71-2 | |

| Record name | 1-ethylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethylpyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Ethylpyrazole and Its Functionalized Derivatives

Regioselective Synthesis Strategies

Regioselectivity is a critical aspect of pyrazole (B372694) synthesis, particularly when dealing with unsymmetrical precursors, as it determines the final substitution pattern on the pyrazole ring.

Vilsmeier Reaction in the Synthesis of 1-Ethylpyrazole-4-carbaldehydes

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocyclic compounds, including pyrazoles. mdpi.comajol.info This reaction introduces a carbaldehyde group, a versatile synthetic handle, at the C4-position of the pyrazole ring. For instance, this compound can be formylated to produce this compound-4-carbaldehyde. umich.eduresearchgate.netresearchgate.net Similarly, 1-ethyl-3,5-dimethylpyrazole undergoes the Vilsmeier-Haack reaction to yield 1-ethyl-3,5-dimethylpyrazole-4-carbaldehyde. umich.eduresearchgate.net

The reaction typically involves the use of a Vilsmeier reagent, which is pre-formed from phosphorus oxychloride and dimethylformamide (DMF). mdpi.com The pyrazole substrate is then treated with this reagent, followed by hydrolysis, to afford the corresponding 4-carbaldehyde derivative. ajol.info This method has been successfully employed for the synthesis of various pyrazole-4-carbaldehydes, which are valuable intermediates for creating more complex molecules with potential biological activities. mdpi.comnih.gov

For example, the synthesis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde was achieved through a Vilsmeier-Haack reaction, demonstrating the reaction's tolerance for other functional groups. mdpi.com The resulting pyrazole-4-carbaldehydes can be further reacted with primary amines to form Schiff bases. researchgate.net

Table 1: Synthesis of this compound-4-carbaldehydes via Vilsmeier Reaction

| Starting Material | Product | Reference |

| This compound | This compound-4-carbaldehyde | umich.eduresearchgate.netresearchgate.net |

| 1-Ethyl-3,5-dimethylpyrazole | 1-Ethyl-3,5-dimethylpyrazole-4-carbaldehyde | umich.eduresearchgate.net |

Alkylation of Pyrazoles with Halogenated Ethyl Moieties

The direct N-alkylation of the pyrazole ring with ethyl halides is a common method for the synthesis of 1-ethylpyrazoles. zenodo.org However, a significant challenge in this approach is controlling the regioselectivity, as alkylation can occur at either of the two nitrogen atoms in the pyrazole ring, leading to a mixture of N1 and N2 isomers. epo.org

To address this, various strategies have been developed to achieve regioselective alkylation. One approach involves the use of specific bases and reaction conditions. For example, the alkylation of 1H-3,5-disubstituted-4,5-dihydropyrazole with ethyl iodide in the presence of anhydrous potassium carbonate in dry acetone (B3395972) has been reported to yield the corresponding 1-ethyl derivative. zenodo.org

Enzymatic catalysis has also emerged as a highly selective method for the N-alkylation of pyrazoles. Engineered enzymes, such as SAM-dependent methyltransferases, have been shown to catalyze the regiodivergent alkylation of pyrazoles with haloalkanes, including iodoethane (B44018) and bromoethane, with high selectivity. researchgate.netthieme-connect.com This biocatalytic approach offers a green and efficient alternative to traditional chemical methods.

Furthermore, the use of directing groups on the pyrazole ring can control the site of alkylation. For instance, a triphenylsilyl group can direct the alkylation to a specific nitrogen atom, after which the silyl (B83357) group can be removed. researchgate.net

Cyclocondensation Reactions involving Hydrazine (B178648) Derivatives and 1,3-Dicarbonyl Compounds

The Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound, is a foundational and widely used method for constructing the pyrazole ring. nih.govpharmajournal.netresearchgate.net To synthesize 1-ethylpyrazoles, ethylhydrazine (B1196685) is reacted with a suitable 1,3-dicarbonyl compound. google.com

The regioselectivity of this reaction is influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions. nih.gov For instance, the reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine can lead to two possible regioisomers. nih.gov However, by carefully choosing the reactants and conditions, a high degree of regioselectivity can often be achieved. nih.gov

Recent advancements in this area include the use of catalysts to improve the efficiency and selectivity of the reaction. For example, nano-ZnO has been used as a catalyst for the synthesis of 1,3,5-substituted pyrazoles. pharmajournal.net Additionally, one-pot procedures have been developed where the 1,3-dicarbonyl compound is generated in situ before the addition of the hydrazine. nih.gov

1,3-Dipolar Cycloaddition Approaches for Pyrazole Ring Formation

The 1,3-dipolar cycloaddition, also known as the Huisgen cycloaddition, is a powerful and versatile method for the synthesis of five-membered heterocyclic rings, including pyrazoles. organic-chemistry.orgwikipedia.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. organic-chemistry.org

In the context of pyrazole synthesis, diazo compounds are commonly used as the 1,3-dipole precursor, which react with alkynes or alkenes as dipolarophiles. nih.govresearchgate.net The reaction between a diazo compound and an alkyne directly yields a pyrazole ring. If an alkene is used, a pyrazoline is formed, which can then be oxidized to the corresponding pyrazole.

This method offers a high degree of control over the substitution pattern of the resulting pyrazole. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the dipole and the dipolarophile. organic-chemistry.org Recent developments have focused on the use of catalysts, such as copper(I), to enhance the regioselectivity and reaction rates. organic-chemistry.org

Multicomponent Reaction Paradigms for this compound Derivatives

Multicomponent reactions (MCRs) have gained significant attention in organic synthesis due to their efficiency in building complex molecules from simple starting materials in a single step. derpharmachemica.comnih.gov Several MCR strategies have been developed for the synthesis of functionalized pyrazole derivatives. beilstein-journals.orgresearchgate.net

One common approach involves a three-component reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine. mdpi.com This method allows for the rapid generation of a diverse library of pyrazole derivatives by varying the individual components. For example, a pseudo-four-component Hantzsch reaction has been utilized to synthesize 1,4-dihydropyridine (B1200194) derivatives containing a substituted pyrazole moiety. mdpi.com

Another strategy involves the in-situ formation of a key intermediate, which then participates in subsequent reactions. For example, a one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds can lead to polyfunctional pyrazoles. organic-chemistry.org These MCRs often proceed with high atom economy and can be performed under environmentally friendly conditions.

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective routes to desired products. Various catalytic systems have been applied to the synthesis of this compound and its derivatives.

As previously mentioned, enzymatic catalysis provides a highly regioselective method for the N-alkylation of pyrazoles. researchgate.netthieme-connect.com Metal-based catalysts are also widely employed. For example, copper-catalyzed condensation reactions can provide pyrazoles under mild, acid-free conditions. organic-chemistry.org Palladium catalysts have been used for the coupling of aryl triflates with pyrazole derivatives to form N-arylpyrazoles. organic-chemistry.org

Iron-catalyzed reactions have been developed for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from diarylhydrazones and vicinal diols. organic-chemistry.org Ruthenium catalysts can be used for the synthesis of 1,4-disubstituted pyrazoles from 1,3-diols and alkyl hydrazines. organic-chemistry.org

Furthermore, green catalytic approaches are being increasingly explored. For instance, nano-ZnO has been utilized as a recyclable catalyst in pyrazole synthesis. pharmajournal.net The development of sustainable catalytic systems, such as iridium-catalyzed pyrrole (B145914) synthesis, highlights the trend towards more environmentally benign chemical processes. nih.gov

Transition Metal Catalysis in C-N Coupling Hydroamination Reactions

Transition metal-catalyzed reactions are fundamental in modern organic synthesis for their efficiency in forming carbon-nitrogen (C-N) bonds. researchgate.netrsc.org Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, and related C-N cross-coupling reactions are powerful, atom-economic strategies for constructing nitrogen-containing heterocycles like pyrazoles. researchgate.netacs.org

Late transition metals such as palladium, gold, rhodium, and iridium are frequently employed as catalysts in these transformations. researchgate.netacs.org In the context of pyrazole synthesis, these methods can be applied to the N-alkylation or N-arylation of a pre-formed pyrazole ring. The Buchwald-Hartwig amination, for instance, is a palladium-catalyzed cross-coupling reaction that is highly effective for forming C-N bonds. rsc.org While the classical synthesis of this compound involves the condensation of ethylhydrazine with a 1,3-dicarbonyl compound, transition metal catalysis offers alternative and advanced routes for creating substituted analogs and other functionalized derivatives.

The development of specialized ligand systems is crucial for controlling the regio- and stereoselectivity of these reactions. acs.org For example, in the hydroamination of internal alkynes, a cationic gold complex with a bulky P,N-ligand has been shown to achieve high regioselectivity. researchgate.net Similarly, copper-catalyzed hydroamination has emerged as a potent method for converting unactivated internal olefins into highly enantioenriched amines. mit.edu These principles underscore the potential of transition metal catalysis to provide novel and efficient pathways for the synthesis of complex this compound derivatives.

Nanocatalysis in Pyrazole Derivative Synthesis

The application of nanocatalysts in organic synthesis represents a significant advancement, bridging the gap between homogeneous and heterogeneous catalysis and aligning with the principles of green chemistry. jsynthchem.com Nanocatalysts are noted for their high efficiency, reusability, and often mild reaction conditions. jsynthchem.comresearchgate.net Several studies have demonstrated the utility of nanocatalysts for the synthesis of pyrazole derivatives.

A prominent example is the use of zinc oxide nanoparticles (nano-ZnO) as an efficient, eco-friendly, and reusable catalyst. mdpi.comresearchgate.net Nano-ZnO, with a crystallite size in the range of 30–50 nm, has been successfully used to catalyze the condensation of substituted phenyl hydrazines with 1,3-diketones or ketoesters in aqueous media at ambient temperature. researchgate.net This method is lauded for its excellent yields (up to 95%), short reaction times, and simple work-up procedures. mdpi.comresearchgate.net Similarly, copper oxide nanoparticles (CuO NPs) have been employed as a green and reusable catalyst for the one-pot, four-component synthesis of pyrano[2,3-c]pyrazole derivatives in water. jsynthchem.com The CuO nanocatalyst can be recovered and reused multiple times without a significant loss of activity. jsynthchem.com Other nanocatalyst systems, such as those based on functionalized hexagonal mesoporous silica (B1680970) (HMS), have also been developed for synthesizing pyrazole derivatives under mild conditions. nih.gov

| Nanocatalyst | Reaction Type | Key Advantages | Reported Yield | Source |

|---|---|---|---|---|

| Nano-ZnO | Condensation of hydrazine with 1,3-dicarbonyl compounds | Environmentally friendly, high efficiency, reusable, short reaction time | Up to 95% | mdpi.comresearchgate.net |

| CuO NPs | One-pot four-component synthesis of pyrano[2,3-c]pyrazoles | Green catalyst, reusable (at least 7 cycles), high yields, mild conditions | High | jsynthchem.com |

| HMS/Pr-PTSC-Cu | Synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives | High efficiency in green media, mild room temperature conditions, reusable | Not specified | nih.gov |

Acid-Catalyzed Reaction Mechanisms

Acid catalysis is a cornerstone of many organic reactions, including the synthesis of heterocyclic compounds like pyrazoles. The most classic and straightforward method for synthesizing the pyrazole ring is the Knorr cyclocondensation, which involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound. mdpi.com This reaction is typically facilitated by an acid catalyst.

The mechanism for the acid-catalyzed synthesis of this compound from ethylhydrazine and a 1,3-diketone can be described in several key steps:

Protonation of the Carbonyl Group : The reaction is initiated by the protonation of one of the carbonyl oxygens of the 1,3-diketone by an acid (e.g., H₃O⁺). libretexts.orgnptel.ac.in This step increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack : The terminal nitrogen atom of ethylhydrazine acts as a nucleophile, attacking the activated carbonyl carbon. nptel.ac.in

Intramolecular Cyclization and Dehydration : Following the initial attack, a series of proton transfers and a subsequent intramolecular condensation reaction occur. The intermediate then undergoes dehydration, where a molecule of water is eliminated, to form the stable aromatic pyrazole ring. nptel.ac.inmasterorganicchemistry.com

This acid-catalyzed pathway is highly versatile and is fundamental to many synthetic routes for producing a wide range of substituted pyrazoles. organic-chemistry.org The reaction conditions, such as the concentration of the acid, can be crucial for product selectivity. nptel.ac.in

Derivatization and Functionalization Strategies

Synthesis of Schiff Bases from this compound-4-carbaldehydes

Schiff bases, or imines, are a class of organic compounds formed through the condensation of a primary amine with an aldehyde or ketone. researchgate.net Pyrazole-containing Schiff bases are of significant interest. The synthesis of these derivatives from this compound typically involves a two-step process.

First, the necessary aldehyde functionality is introduced onto the pyrazole ring. The Vilsmeier-Haack reaction is a common method used to synthesize this compound-4-carbaldehyde from this compound. researchgate.netresearchgate.net This reaction uses a phosphoryl chloride and dimethylformamide (DMF) mixture to achieve formylation at the C4 position of the pyrazole ring.

Second, the resulting this compound-4-carbaldehyde is reacted with a variety of primary amines (such as aniline, hydrazine, or ethylenediamine) via a condensation reaction to yield the corresponding Schiff bases. researchgate.netresearchgate.net This reaction provides a straightforward route to a wide range of functionalized pyrazole derivatives. nih.gov

| Primary Amine Reactant | Resulting Schiff Base Type | Source |

|---|---|---|

| Aniline | N-Aryl imine | researchgate.netresearchgate.net |

| Hydrazine | Azine | researchgate.netresearchgate.net |

| Ethylenediamine | Bis-imine | researchgate.netresearchgate.net |

| p-Phenylenediamine | Bis-imine | researchgate.netresearchgate.net |

| Benzidine | Bis-imine | researchgate.netresearchgate.net |

Halogenation of this compound

The halogenation of the pyrazole ring is a key functionalization strategy, as the introduced halogen atom can serve as a handle for subsequent cross-coupling reactions, such as the Sonogashira coupling. vulcanchem.com The direct halogenation of pyrazole and its N-substituted derivatives with electrophilic reagents occurs preferentially at the C4 position of the ring, which is the most electron-rich and sterically accessible position. researchgate.net

To synthesize 4-halogenated 1-ethylpyrazoles, various halogenating agents can be used. For instance, the iodination of this compound can be achieved using N-iodosuccinimide (NIS) to yield 1-ethyl-4-iodo-1H-pyrazole. vulcanchem.com Similarly, bromination and chlorination can be performed to introduce bromine or chlorine atoms at the same position. If the C4 position is already occupied, halogenation may occur at other positions, such as C5, often requiring stronger reaction conditions. researchgate.net The regioselective halogenation at the C4 position is a reliable method for producing key intermediates for further synthetic elaboration. vulcanchem.comresearchgate.net

Synthesis of this compound-3-carboxamide Derivatives

Pyrazole-3-carboxamides are an important class of compounds, and various synthetic routes have been developed for their preparation. google.comresearchgate.net The synthesis of this compound-3-carboxamide derivatives generally begins with the preparation of a corresponding pyrazole-3-carboxylic acid or its ester. google.com

A common synthetic pathway involves the following steps:

Formation of the Pyrazole-3-carboxylate Ester : Ethyl this compound-3-carboxylate can be synthesized through the cyclocondensation of ethylhydrazine with an appropriate β-keto ester. google.com

Hydrolysis to Carboxylic Acid : The resulting ester is then hydrolyzed to the corresponding this compound-3-carboxylic acid, typically by refluxing with an aqueous base like potassium hydroxide (B78521) (KOH), followed by acidification. google.com

Amide Coupling : The final step is the formation of the amide bond. The this compound-3-carboxylic acid is coupled with a desired primary or secondary amine using a peptide coupling agent. Common reagents for this step include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or N,N'-Dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to facilitate the reaction and minimize side products. This versatile method allows for the synthesis of a large library of this compound-3-carboxamide derivatives by varying the amine component. nih.gov

Formation of Vinylpyrazoles from this compound Precursors

The synthesis of vinylpyrazoles from this compound precursors is a key transformation in organic chemistry, providing valuable building blocks for more complex heterocyclic structures. These methods primarily involve the introduction of a vinyl group onto the pyrazole ring system, starting from an appropriately functionalized this compound derivative.

One established method for the synthesis of 1-vinylpyrazoles is the dehydrohalogenation of 1-(2-haloethyl)pyrazoles. This reaction is typically carried out using a base such as potassium hydroxide in ethanol (B145695). mdpi.com For instance, 1-(2-chloroethyl)pyrazoles can undergo dehydrochlorination to yield the corresponding 1-vinylpyrazoles in good yields (75–90%) under phase transfer catalysis (PTC) conditions in water. mdpi.comnih.gov This method involves the initial N-alkylation of a pyrazole with dichloroethane, followed by the elimination of hydrogen chloride. mdpi.comnih.gov

Another approach involves the palladium-catalyzed coupling of a halogenated this compound with a vinylating agent. For example, 1-ethyl-5-iodopyrazole (B1449747) can be coupled with ethylene (B1197577) in a palladium-catalyzed reaction to produce 1-ethyl-5-vinyl-1H-pyrazole. vulcanchem.com A similar strategy can be applied to other halogenated pyrazoles, where a variety of aromatic iodides and bromides can undergo cross-coupling with vinylating agents like divinyltetramethyldisiloxane (DVDS) in the presence of a palladium catalyst and a suitable activator. organic-chemistry.org

Furthermore, 5-chloro-1-vinyl-1Н-pyrazoles can be synthesized by the elimination of hydrogen chloride from 5-chloro-1-(2-chloroethyl)-1Н-pyrazoles using sodium hydroxide in ethanol or potassium tert-butoxide in pyridine. researchgate.net

The table below summarizes various synthetic routes to vinylpyrazoles starting from different precursors, including those that can be adapted for this compound derivatives.

| Precursor | Reagents and Conditions | Product | Yield (%) |

| 1-(2-chloroethyl)pyrazoles | PTC conditions, Water | 1-Vinylpyrazoles | 75-90 |

| 1-Ethyl-5-iodopyrazole | Pd-catalyzed coupling with ethylene | 1-Ethyl-5-vinyl-1H-pyrazole | Not specified |

| Aromatic iodides/bromides | DVDS, KOSiMe3, Pd(dba)2 | Styrenes | Good |

| 5-Chloro-1-(2-chloroethyl)-1Н-pyrazoles | NaOH in EtOH or t-BuOK in pyridine | 5-Chloro-1-vinyl-1Н-pyrazoles | Not specified |

| 3,4,5-Tribromopyrazole | 1,2-Dibromoethane, Triethylamine | 3,4,5-Tribromo-1-vinylpyrazole | 75 |

Elucidation of Reaction Mechanisms and Kinetics in 1 Ethylpyrazole Chemistry

Detailed Mechanistic Investigations of 1-Ethylpyrazole Transformations

Mechanistic studies of reactions involving pyrazole (B372694) derivatives, including this compound, often reveal complex pathways. For instance, the thermal decomposition of certain substituted pyrazoles can proceed through different mechanisms depending on the reaction conditions. One proposed mechanism for the initial stage of decomposition involves a cyclic five-membered transition state. researchgate.netresearchgate.net This suggests a molecular rearrangement as a key step in the transformation.

In the context of cycloaddition reactions, which are crucial for synthesizing pyrazole rings, mechanistic investigations have highlighted the role of catalysts and reaction conditions in determining the regioselectivity of the products. For example, in the cycloaddition of sydnones and alkynes, the choice of a copper(II) catalyst, such as Cu(OTf)₂ or Cu(OAc)₂·H₂O, can direct the reaction to form either 1,3-disubstituted or 1,4-disubstituted pyrazoles, respectively. whiterose.ac.uk These studies often employ a combination of experimental techniques and theoretical calculations to elucidate the transition states and reaction pathways. whiterose.ac.uk

Furthermore, the halogenation of pyrazoles, a common transformation, is known to be regioselective. Electrophilic halogenation typically occurs at the C4 position of the pyrazole ring. researchgate.net To achieve halogenation at other positions, such as C5, it is often necessary to have the C4 position blocked and to utilize N-substituted pyrazole anions. researchgate.net

Kinetic Studies of Reactions Involving this compound

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. Such studies are essential for understanding the dynamics of reactions involving this compound and its derivatives.

For instance, in the thermal decomposition of a substituted pyrazole in an open system, the reaction was found to follow a kinetic law of the order of 0.5. researchgate.netresearchgate.net In contrast, when the decomposition was carried out in a closed system, the reaction exhibited self-acceleration and was described by an autocatalysis equation with a second kinetic order with respect to the autocatalyst. researchgate.net This highlights how reaction conditions can dramatically alter the kinetic profile.

To determine the reaction order, one can analyze the change in reaction rate upon altering the concentration of a single reactant while keeping others constant. libretexts.orglibretexts.org If doubling the concentration of a reactant doubles the rate, the reaction is first-order with respect to that reactant. libretexts.org If the rate quadruples, it is second-order. libretexts.org If the rate remains unchanged, it is zero-order. youtube.com

Table 1: Hypothetical Kinetic Data for a Reaction Involving this compound

| Experiment | [this compound] (M) | [Reagent B] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 2.0 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 4.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 8.0 x 10⁻⁴ |

This table presents hypothetical data to illustrate the principles of rate law determination.

Reaction intermediates are transient chemical species that are formed in one step of a multi-step reaction and consumed in a subsequent step. libretexts.orgunacademy.com Their detection and characterization are crucial for elucidating the reaction mechanism. dalalinstitute.com Techniques such as spectroscopy and chemical trapping are often employed to identify these short-lived species. unacademy.com

In many organic reactions, intermediates like carbocations, carbanions, and free radicals play a pivotal role. slideshare.net For example, in the hydrolysis of certain alkyl halides, the formation of a common carbocation intermediate can explain the product distribution. dalalinstitute.com In the context of pyrazole chemistry, the synthesis of certain derivatives may proceed through intermediates that dictate the final structure of the product. innospk.com For instance, in oxidative hair dyes, a pyrazole derivative acts as an intermediate that reacts with an oxidizing agent to form the final color. innospk.com

The stability of these intermediates often influences the reaction pathway. slideshare.net For example, in electrophilic additions to conjugated dienes, a resonance-stabilized carbocation is formed as an intermediate. masterorganicchemistry.com The subsequent reaction of this intermediate can lead to different products depending on the reaction conditions. masterorganicchemistry.com

Autocatalysis is a phenomenon where a reaction product acts as a catalyst for the same reaction, leading to an acceleration of the reaction rate over time. researchgate.net This is a form of positive feedback within the chemical system. nih.gov

A notable example is the thermal decomposition of a substituted pyrazole in a closed system. researchgate.netresearchgate.net The reaction exhibits self-acceleration, which is characteristic of autocatalysis. researchgate.net The kinetic data for this process fits an autocatalysis equation where the reaction is second-order with respect to the autocatalyst. researchgate.net It has been proposed that volatile products, particularly pyrazole itself, are responsible for this autocatalytic behavior, which is basic in nature. researchgate.netresearchgate.net

The study of autocatalytic networks is an active area of research, with implications for understanding complex chemical systems and designing programmable chemical reactions. nih.gov

Identification and Role of Reaction Intermediates

Thermodynamic and Kinetic Control in Synthetic Pathways

In many chemical reactions, there is a competition between the formation of different products. The outcome of such reactions can often be dictated by whether the reaction is under kinetic or thermodynamic control. wikipedia.orgdalalinstitute.com

Kinetic control occurs when the reaction is irreversible and the product that forms the fastest (the kinetic product) is the major product. wikipedia.orglibretexts.org This usually happens at lower temperatures where there is not enough energy to overcome the activation barrier for the reverse reaction. masterorganicchemistry.com The kinetic product is formed via the pathway with the lower activation energy. libretexts.org

Thermodynamic control is favored when the reaction is reversible, typically at higher temperatures. masterorganicchemistry.comlibretexts.org Under these conditions, an equilibrium is established, and the most stable product (the thermodynamic product) predominates. wikipedia.org

This principle is well-illustrated in the addition of HBr to 1,3-butadiene, where different products are favored at different temperatures. libretexts.org Similarly, in the Diels-Alder reaction between cyclopentadiene (B3395910) and furan, the endo isomer is the kinetic product, while the more stable exo isomer is the thermodynamic product. wikipedia.org

In the synthesis of substituted pyrazoles, the choice between kinetic and thermodynamic control can be used to achieve regioselectivity. researchgate.net By carefully selecting the reaction conditions, such as temperature and the nature of the base, it is possible to direct the reaction towards the desired isomer. wikipedia.org For example, in the deprotonation of an unsymmetrical ketone, using a sterically demanding base at low temperatures favors the formation of the kinetic enolate. wikipedia.org

Table 2: Comparison of Kinetic and Thermodynamic Control

| Feature | Kinetic Control | Thermodynamic Control |

| Reaction Conditions | Lower temperatures, irreversible conditions | Higher temperatures, reversible conditions |

| Major Product | The product that is formed fastest (kinetic product) | The most stable product (thermodynamic product) |

| Determining Factor | Lower activation energy | Greater thermodynamic stability |

Computational Chemistry and Spectroscopic Characterization of 1 Ethylpyrazole Systems

Quantum Chemical Studies and DFT Calculations

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the properties of pyrazole (B372694) systems. derpharmachemica.com DFT calculations allow for the accurate modeling of molecular geometries, electronic structures, and reactivity parameters. rasayanjournal.co.inarabjchem.org Methods like B3LYP, often paired with basis sets such as 6-311G(d,p) or 6-311++G(d,p), are commonly used to optimize the molecular structure and predict various properties of pyrazole derivatives in the gaseous phase. derpharmachemica.comnih.govresearchgate.neteurjchem.com

These computational approaches enable the calculation of key descriptors that govern the molecule's behavior. The optimized molecular geometry provides data on bond lengths and angles, while electronic properties shed light on the molecule's reactivity and potential interaction sites. derpharmachemica.com By understanding these fundamental characteristics, researchers can better predict the compound's behavior in different chemical environments.

Molecular Orbital Analysis

Molecular orbital analysis is fundamental to understanding the electronic behavior of 1-ethylpyrazole. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs) and are key to predicting chemical reactivity. rasayanjournal.co.inossila.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. ossila.com

Table 1: Calculated Quantum Chemical Parameters for Pyrazole Derivatives Note: These values are for related pyrazole derivatives and illustrate the typical output of DFT calculations. Specific values for this compound may vary.

| Parameter | Description | Typical Value Range (eV) | Reference |

|---|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -9.0 | rasayanjournal.co.in |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 | rasayanjournal.co.in |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.0 to 7.0 | researchgate.net |

Prediction of Spectroscopic Parameters

DFT calculations are highly effective in predicting spectroscopic parameters, which aids in the interpretation of experimental data. researchgate.netresearchgate.net Theoretical vibrational frequencies can be calculated and are often scaled to achieve better agreement with experimental infrared (IR) spectra. derpharmachemica.comresearchgate.net This computational prediction helps in assigning specific vibrational modes to the observed absorption bands. derpharmachemica.com Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, providing theoretical spectra that closely match experimental results. nih.gov

The molecular electrostatic potential (MEP) map is another valuable tool derived from quantum chemical calculations. uni-muenchen.deresearchgate.net The MEP map visualizes the electrostatic potential on the electron density surface, indicating regions of positive and negative potential. wolfram.com These maps are color-coded, typically with red showing electron-rich (negative potential) regions and blue showing electron-poor (positive potential) regions, which helps in identifying sites for electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org This method is particularly valuable in drug design and medicinal chemistry for studying the interaction between a ligand, such as a pyrazole derivative, and a biological target, like a protein or enzyme. benthamscience.comrsc.org

For pyrazole-based compounds, docking studies can elucidate the binding patterns and affinities within the active sites of protein targets. acs.orgasianpubs.org The binding energy, calculated during docking simulations, provides a quantitative measure of the binding affinity. rjptonline.org These studies can identify crucial structural features and intermolecular interactions, such as hydrogen bonds, that are necessary for biological activity. rsc.org By designing new compounds and predicting their activity through QSAR (Quantitative Structure-Activity Relationship) models and docking, researchers can prioritize the synthesis of molecules with potentially high potency. acs.org

Advanced Spectroscopic Techniques for Structural Elucidation

The structural elucidation of this compound and its derivatives relies heavily on advanced spectroscopic techniques. nd.edu NMR and IR spectroscopy are two of the most powerful methods used for this purpose, providing detailed information about the molecular framework and the functional groups present. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Pyrazole Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound. researchgate.net

In the ¹H NMR spectrum of this compound, the protons on the pyrazole ring and the ethyl group will exhibit characteristic chemical shifts. The protons at positions 3, 4, and 5 of the pyrazole ring typically appear in the aromatic region of the spectrum. The ethyl group will show a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with coupling between them. youtube.com

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. researchgate.net The carbons of the pyrazole ring will have distinct signals, as will the two carbons of the ethyl group. researchgate.net The specific chemical shifts are influenced by the electronic environment of each nucleus. ucl.ac.uk

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on typical shifts for pyrazole derivatives. Experimental values may vary depending on the solvent and other conditions.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

|---|---|---|---|

| H-3 | ~7.5 | - | researchgate.net |

| H-4 | ~6.2 | - | researchgate.net |

| H-5 | ~7.4 | - | researchgate.net |

| -CH₂- (ethyl) | ~4.1 (quartet) | ~45 | youtube.com |

| -CH₃ (ethyl) | ~1.4 (triplet) | ~15 | youtube.com |

| C-3 | - | ~138 | researchgate.net |

| C-4 | - | ~105 | researchgate.net |

| C-5 | - | ~129 | researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to the vibrational frequencies of the bonds. upi.edu The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its constituent bonds. researchgate.net

Key vibrational modes for this compound include C-H stretching from both the aromatic pyrazole ring and the aliphatic ethyl group, C=N stretching within the pyrazole ring, and C-C stretching. The region above 3000 cm⁻¹ is typically associated with C-H stretching from the pyrazole ring, while C-H stretching from the ethyl group appears just below 3000 cm⁻¹. The fingerprint region, below 1500 cm⁻¹, contains a complex pattern of bands that is unique to the molecule. derpharmachemica.comirdg.org

Table 3: Characteristic IR Absorption Frequencies for this compound Note: These are expected frequency ranges based on typical values for pyrazole and alkyl-substituted aromatic compounds.

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H (pyrazole) | Stretching | 3100 - 3000 | researchgate.net |

| Aliphatic C-H (ethyl) | Stretching | 3000 - 2850 | derpharmachemica.com |

| C=N (pyrazole ring) | Stretching | 1550 - 1500 | derpharmachemica.com |

| C=C (pyrazole ring) | Stretching | 1600 - 1475 | derpharmachemica.com |

| N-N (pyrazole ring) | Stretching | 1100 - 1000 | derpharmachemica.com |

| C-H | Bending | 1470 - 1370 | derpharmachemica.com |

UV-Visible Spectroscopy for Electronic Transitions and Complexation Studies

UV-Visible spectroscopy is a powerful analytical technique that provides insights into the electronic structure of molecules. libretexts.org The absorption of ultraviolet (200-400 nm) or visible (400-700 nm) light by a molecule induces the promotion of an electron from a lower energy molecular orbital to a higher energy one. libretexts.org This process is known as an electronic transition. The energy required for this transition corresponds to the wavelength of light absorbed, and a plot of absorbance versus wavelength constitutes a UV-Visible spectrum. shu.ac.uk

In organic molecules, the electrons involved are typically those in sigma (σ) bonds, pi (π) bonds, and non-bonding (n) orbitals. shu.ac.uk The most common transitions observed in the UV-Vis range for organic compounds are from non-bonding (n) or pi (π) orbitals to an antibonding pi (π) orbital. shu.ac.ukslideshare.net These n → π and π → π* transitions require an unsaturated group, or chromophore, within the molecule to provide the π electrons. shu.ac.uk The pyrazole ring in this compound, with its double bonds and nitrogen atoms possessing lone pairs of electrons, is such a chromophore.

The absorption of UV radiation by molecules containing these chromophores results in characteristic absorption bands rather than sharp lines. shu.ac.uk This is due to the superposition of rotational and vibrational transitions on the electronic transitions. shu.ac.uk

Electronic Transitions in this compound Systems

The electronic spectrum of this compound and its derivatives is characterized by transitions involving the π-electron system of the heterocyclic ring and the non-bonding electrons of the nitrogen atoms. The primary transitions are of the π → π* and n → π* type. shu.ac.uk

π → π Transitions: These are typically high-energy transitions resulting in strong absorption bands. shu.ac.uk For aromatic compounds like pyrazole derivatives, multiple π → π transitions can occur. up.ac.za For instance, benzene (B151609) exhibits intense absorption bands at 180 nm and 200 nm, and a weaker one at 260 nm, all associated with its π-system. up.ac.za

n → π Transitions: These transitions involve moving a non-bonding electron from a nitrogen atom to an antibonding π orbital. They are generally of lower energy and intensity compared to π → π* transitions, with molar absorptivities ranging from 10 to 100 L mol⁻¹ cm⁻¹. shu.ac.uk

The solvent environment can influence the position of these absorption bands. An increase in solvent polarity often causes a "blue shift" (hypsochromic shift) for n → π* transitions and a "red shift" (bathochromic shift) for π → π* transitions. tanta.edu.eg

Complexation Studies

UV-Visible spectroscopy is an invaluable tool for investigating the formation and stoichiometry of complexes involving this compound as a ligand. When this compound coordinates to a metal ion or forms a hydrogen bond, its electronic environment is perturbed, leading to distinct changes in its UV-Visible spectrum. up.ac.za These spectral shifts allow for the monitoring of complex formation. utwente.nl

Metal Complexation: The coordination of this compound to a transition metal ion typically involves the lone pair of electrons on the sp²-hybridized nitrogen atom. This interaction alters the energy levels of the molecular orbitals, causing shifts in the π → π* and n → π* absorption bands of the ligand. up.ac.za

Furthermore, if the metal ion is from the d-block, new, often weaker, absorption bands may appear in the visible region of the spectrum. These bands arise from d-d electronic transitions within the metal's d-orbitals, which are split into different energy levels by the ligand field. blogspot.com The energy and number of these bands provide information about the geometry of the complex (e.g., octahedral or square planar) and the strength of the ligand field. blogspot.comresearchgate.net

Research on pyrazole-based Schiff base complexes with transition metals demonstrates these principles. The electronic spectra of Co(II) and Ni(II) complexes show bands corresponding to d-d transitions, which are indicative of an octahedral geometry. researchgate.net The positions of these bands are used to calculate ligand field parameters like Dq and β. researchgate.net

Table 1: Electronic Spectral Data for Representative Pyrazole-Based Metal Complexes in Octahedral Geometry

| Complex | ν1 (cm⁻¹) | ν2 (cm⁻¹) | ν3 (cm⁻¹) | Geometry Suggestion |

|---|---|---|---|---|

| Co(II) Complex | 12620 | 26526 | 22200 | Octahedral |

| Ni(II) Complex | 10184 | 17611 | 23505 | Octahedral |

Data derived from studies on pyrazole-based Schiff base complexes, illustrating typical d-d transitions. researchgate.net

Hydrogen Bonding and Protonation: The formation of a hydrogen bond between this compound and a proton donor like phenol (B47542) can also be studied. This interaction leads to a shift in the π-electronic absorption spectrum, from which the thermodynamics of the hydrogen bond formation in both the ground and excited states can be determined. researchgate.net

Protonation, which is the complexation with a proton (H⁺), causes significant spectral changes. Studies on pyrazole-containing macrocycles, such as ethyl pyrazole oxophlorin, show a distinct shift in the UV-Vis spectrum upon addition of an acid like trifluoroacetic acid (TFA). researchgate.net The spectrum of the free base is markedly different from that of the protonated species (dication), confirming the electronic perturbation upon complexation. researchgate.net Similarly, studies on other pyrazole-containing ligands show that upon complexation with metal ions like Cu(II), Co(II), and Ni(II), the absorption maxima shift, indicating the formation of the complex. researchgate.net

Table 2: Shift in Absorption Maxima (λmax) Upon Complexation of Pyrazole Derivatives

| System | Species | λmax (nm) | Observation |

|---|---|---|---|

| 1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene + Cu(II) | Complex | 294 | Shift indicates complex formation. researchgate.net |

| 1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene + Co(II) | Complex | 290 | Shift indicates complex formation. researchgate.net |

| 1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene + Ni(II) | Complex | 293 | Shift indicates complex formation. researchgate.net |

| Ethyl Pyrazole Oxophlorin | Free Base | ~410, ~550, ~600, ~650 | Soret-like and Q-bands. researchgate.net |

| Ethyl Pyrazole Oxophlorin + H⁺ | Dication (28cH₂²⁺) | ~420, ~580 | Bathochromic (red) shift upon protonation. researchgate.net |

By systematically varying the concentration of the metal ion or proton donor and monitoring the changes in absorbance at a specific wavelength, a titration curve can be generated. From this data, the stoichiometry and stability constant of the resulting complex can be calculated. utwente.nl

Coordination Chemistry of 1 Ethylpyrazole and Its Ligand Applications

1-Ethylpyrazole as a Ligand in Metal Complexation

This compound's utility in coordination chemistry stems from its capacity to form stable complexes with a variety of metal ions. chemimpex.com The nitrogen atoms within the pyrazole (B372694) ring possess lone pairs of electrons that can be donated to a central metal atom, thereby forming a coordinate bond. unacademy.comlibretexts.org This interaction leads to the formation of coordination complexes with diverse structures and properties.

A ligand is classified based on the number of donor atoms it uses to bond with a central metal ion. unacademy.comuomustansiriyah.edu.iq Ligands that bind through a single donor atom are termed monodentate, while those that bind through multiple donor atoms are known as polydentate. libretexts.orglibretexts.orgwisdomlib.org

This compound typically functions as a monodentate ligand , coordinating to a metal center through one of the nitrogen atoms of the pyrazole ring. libretexts.orgunige.ch This mode of coordination is observed in various complexes where this compound occupies a single coordination site around the metal ion. unige.ch

While this compound itself is primarily a monodentate ligand, derivatives of pyrazole can be designed to exhibit polydentate coordination. For instance, Schiff bases derived from pyrazole-containing aldehydes can act as bidentate or polydentate ligands, coordinating to a metal ion through both a pyrazole nitrogen and an imine nitrogen. researchgate.net Similarly, pyrazole derivatives incorporating other functional groups like amino or ester groups can also serve as polydentate ligands. vulcanchem.com

The table below provides a general classification of ligand denticity.

| Denticity | Description | Number of Donor Atoms |

| Monodentate | Binds through a single donor atom. | 1 |

| Bidentate | Binds through two donor atoms. | 2 |

| Tridentate | Binds through three donor atoms. | 3 |

| Polydentate | Binds through multiple donor atoms. | >1 |

The synthesis of metal complexes involving this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. unige.chnih.gov The resulting complexes can then be isolated and characterized using a variety of analytical techniques to determine their structure and properties. researchgate.netbendola.comsysrevpharm.org

Common methods for synthesizing these complexes include direct reaction of the metal salt and ligand, often under inert atmosphere to prevent oxidation, especially for sensitive metal ions like Cu(I). unige.ch The choice of solvent and reaction conditions can influence the stoichiometry and geometry of the resulting complex. bendola.com

Spectroscopic Methods:

Infrared (IR) Spectroscopy: Used to identify the coordination of the pyrazole ring to the metal ion by observing shifts in the vibrational frequencies of the C=N and N-N bonds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure of the complex in solution, with shifts in the proton and carbon signals of the this compound ligand upon coordination. nih.govresearchgate.net

UV-Visible Spectroscopy: Used to study the electronic transitions within the complex, which can provide insights into its geometry. researchgate.net

Mass Spectrometry: Helps in determining the molecular weight and fragmentation pattern of the complex. researchgate.netbendola.com

X-ray Crystallography: Provides a definitive three-dimensional structure of the complex in the solid state, including bond lengths and angles. nih.govmdpi.com

Elemental Analysis: Determines the elemental composition of the complex, which helps in confirming its stoichiometry. researchgate.netbendola.com

Thermal Analysis (TGA/DTA): Investigates the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules. researchgate.netbendola.com

A study on dicoordinated Cu(I) cations with substituted pyrazoles, including this compound, reported the synthesis of complexes with the general formula [L₂Cu]⁺X⁻, where L is the pyrazole ligand and X is a counter-ion like BF₄⁻ or PF₆⁻. unige.ch These complexes were prepared under dry dinitrogen and characterized by ⁶³Cu NQR spectroscopy to understand the metal-ligand bonding. unige.ch

Another example involves the synthesis of copper(II) complexes with naphthyl pyrazole ligands, where the pyrazole nitrogen coordinates to the copper center. nih.gov These complexes were characterized by a range of techniques including FT-IR, ESI-MS, NMR, and X-ray crystallography to establish their square planar or octahedral geometries. nih.gov

The table below summarizes some synthesized this compound metal complexes and the characterization techniques used.

| Complex | Metal Ion | Counter-ion | Characterization Techniques | Reference |

| [Cu(this compound)₂]⁺BF₄⁻ | Cu(I) | BF₄⁻ | ⁶³Cu NQR Spectroscopy | unige.ch |

| [Cu(this compound)₂]⁺PF₆⁻ | Cu(I) | PF₆⁻ | ⁶³Cu NQR Spectroscopy | unige.ch |

Monodentate and Polydentate Coordination Modes

Applications in Catalysis

The coordination complexes of this compound and its derivatives have shown significant potential in the field of catalysis. chemimpex.comvulcanchem.com The metal center in these complexes can act as a catalytically active site, while the pyrazole ligand can influence the catalyst's stability, selectivity, and activity.

Supported catalysts, where the active catalytic species is dispersed on a solid support material, offer several advantages such as ease of separation from the reaction mixture and improved stability. researchgate.net Polymeric compounds with chelating fragments, such as those derived from pyrazoles, are used as polymer-supported catalysts. researchgate.net These materials find applications as selective ion exchangers and in various catalytic processes. researchgate.net For instance, metallocene catalysts supported on materials like silica (B1680970) have been developed for ethylene (B1197577) polymerization. researchgate.net The functionalization of the support can influence the performance of the catalyst. researchgate.net

Photocatalysis utilizes light to drive chemical reactions, offering a green and sustainable approach to chemical synthesis and environmental remediation. asynt.comresearchgate.net Pyrazole derivatives have been explored in the context of photocatalysis. For instance, research has been directed towards exploring photocatalytic methods for certain chemical transformations. vulcanchem.com The development of photoredox catalysts has become a significant area of research, with applications in organic synthesis, environmental remediation, and the production of chemical fuels. asynt.com

Development of Supported Catalysts

Materials Science Applications

Beyond catalysis, this compound and its derivatives are valuable in materials science for creating advanced materials with specific properties. chemimpex.comchemimpex.com The incorporation of pyrazole-containing units into polymers can enhance their thermal stability and rigidity, making them suitable for high-performance applications in aerospace and electronics. vulcanchem.com The nitrogen-rich structure of the pyrazole ring makes these compounds interesting for coordination chemistry, which is a cornerstone for designing new materials. vulcanchem.com The ability of pyrazole derivatives to form stable metal complexes is also exploited in the development of materials with unique optical and magnetic properties. mdpi.com

Medicinal Chemistry and Biological Activity of 1 Ethylpyrazole Derivatives

Therapeutic Potential of 1-Ethylpyrazole Scaffolds

Derivatives of this compound have emerged as a versatile scaffold in the development of new therapeutic agents. ontosight.aiontosight.aiontosight.ai Their diverse biological activities are attributed to the unique structural features of the pyrazole (B372694) ring, which can be readily modified to optimize interactions with various biological targets. ontosight.aiontosight.ai

Anticancer and Anti-proliferative Activities

The anticancer potential of this compound derivatives has been extensively investigated, with numerous studies demonstrating their ability to inhibit cancer cell proliferation and induce cell death through various mechanisms. ontosight.aiontosight.aidntb.gov.ua

Hypoxia-Inducible Factor (HIF-1) Inhibition

Hypoxia-inducible factor-1 (HIF-1) is a critical transcription factor that plays a central role in tumor adaptation to low-oxygen environments, promoting angiogenesis, cell survival, and metastasis. sci-hub.st Consequently, inhibiting HIF-1 signaling is a promising strategy for cancer therapy. sci-hub.stresearchgate.net

A number of this compound-3-carboxamide derivatives have been identified as potent inhibitors of HIF-1. researchgate.netnih.gov For instance, the compound CLB-016, containing a this compound-3-carboxamide moiety, was identified as a HIF-1 inhibitor with an IC50 value of 19.1μM. nih.gov Further structure-activity relationship (SAR) studies led to the development of more potent inhibitors, such as compound 11Ae, with an IC50 of 8.1μM against HIF-1-driven luciferase activity. nih.gov These compounds have been shown to suppress the HIF-1-mediated hypoxia response, including the expression of the carbonic anhydrase IX (CAIX) gene and the migration of human sarcoma HT1080 cells. nih.gov Another derivative, KUSC-5037, demonstrated an even greater inhibitory effect with an IC50 of 1.2 μM. researchgate.net Research suggests that these derivatives may exert their inhibitory effects on HIF-1 signaling by suppressing F_oF_1-ATP synthase. researchgate.net

| Compound | HIF-1 Inhibition (IC50) | Reference |

| CLB-016 | 19.1 μM | nih.gov |

| 11Ae | 8.1 μM | nih.gov |

| KUSC-5037 | 1.2 μM | researchgate.net |

Kinase Inhibition

Kinases are a class of enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. mdpi.com Several this compound derivatives have been designed and synthesized as kinase inhibitors, demonstrating significant anticancer and anti-inflammatory effects. researchgate.netnih.gov

One study focused on pyrimidinyl ethyl pyrazoles designed to inhibit both BRAFV600E and JNK isoforms, which are key players in cancer and inflammatory disorders. researchgate.net Compound 14c from this series showed high activity against JNK isoforms and BRAFV600E with IC50 values of 0.51 μM (JNK1), 0.53 μM (JNK2), 1.02 μM (JNK3), and 0.009 μM (BRAFV600E). researchgate.net Another compound, 14d , was the most potent against several cancer cell lines, with IC50 values of 0.87 μM (MOLT-4), 0.91 μM (K-562), 0.42 μM (SK-MEL-28), and 0.63 μM (A375). researchgate.net

Another series of ethyl pyrazole derivatives containing a sulfonamide moiety were tested for their inhibitory activity against JNK1, JNK2, JNK3, and BRAF(V600E). nih.gov Compounds 23b , 23c , and 23d displayed the highest activity with nanomolar IC50 values. nih.gov Specifically, 23d was the most potent inhibitor of JNK1 (IC50 = 2 nM), 23c was the most potent against JNK2 (IC50 = 57 nM), and 23b was the most potent against both JNK2 and BRAF(V600E) (IC50s of 125 nM and 98 nM, respectively). nih.gov

| Compound | Target Kinase(s) | IC50 | Cell Line(s) | IC50 | Reference |

| 14c | JNK1, JNK2, JNK3, BRAFV600E | 0.51 μM, 0.53 μM, 1.02 μM, 0.009 μM | researchgate.net | ||

| 14d | MOLT-4, K-562, SK-MEL-28, A375 | 0.87 μM, 0.91 μM, 0.42 μM, 0.63 μM | researchgate.net | ||

| 23d | JNK1 | 2 nM | nih.gov | ||

| 23c | JNK2 | 57 nM | nih.gov | ||

| 23b | JNK2, BRAF(V600E) | 125 nM, 98 nM | nih.gov |

Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. nih.gov Several studies have shown that this compound derivatives can induce apoptosis in cancer cells. nih.govtandfonline.com

One study investigated a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole and 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole derivatives for their anticancer activity against the triple-negative breast cancer cell line MDA-MB-468. nih.govnih.gov The compound 3f (3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole) was the most active, with IC50 values of 14.97 μM and 6.45 μM after 24 and 48 hours, respectively. nih.gov This compound was found to induce cell cycle arrest in the S phase and trigger apoptosis through the generation of reactive oxygen species (ROS) and activation of caspase 3. nih.govnih.gov

Furthermore, novel platinum(II) complexes with pyrazole derivatives, including an N-ethylpyrazole derivative (PtPz6 ), were synthesized and evaluated for their cytotoxic activity against breast cancer cell lines. tandfonline.com These complexes demonstrated stronger anti-proliferative activity than the reference drug cisplatin. tandfonline.com The study showed that these compounds inhibit cell survival by arresting the cell cycle at the G1 phase and inducing apoptosis through both the external and intrinsic (mitochondrial) pathways. tandfonline.com However, the compound with the ethylpyrazole moiety (PtPz6 ) showed the weakest apoptotic potential among the tested complexes. tandfonline.com

Anti-inflammatory Properties

Pyrazole derivatives have a long history of use as anti-inflammatory agents. nih.gov Several this compound derivatives have been synthesized and shown to possess significant anti-inflammatory properties. researchgate.netnih.gov

A series of pyrimidinyl ethyl pyrazoles were evaluated for their ability to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in LPS-induced RAW 264.7 macrophages. researchgate.net Compounds 13d and 14d from this series showed a high inhibitory effect on iNOS and COX-2. researchgate.net Another study on ethyl pyrazole derivatives with a sulfonamide terminal moiety found that compound 23c had the highest activity in inhibiting nitric oxide release with an IC50 of 0.63 μM, while compound 21d was most effective at inhibiting prostaglandin E2 production with an IC50 of 0.52 μM. nih.gov

The anti-inflammatory effects of these compounds are often linked to their ability to inhibit key inflammatory kinases such as p38α and JNK. researchgate.net

Antimicrobial and Antibacterial Activities

The pyrazole scaffold is present in numerous compounds with established antimicrobial and antibacterial activities. nih.govmdpi.comresearchgate.net Research has shown that various this compound derivatives also exhibit these properties. ontosight.aiontosight.aiontosight.ai

While specific studies focusing solely on this compound derivatives' antimicrobial activity are less common than those on their anticancer properties, the broader class of pyrazole derivatives has demonstrated significant potential. nih.govmdpi.comnih.gov For example, some pyrazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com The introduction of different functional groups to the pyrazole ring system can significantly influence their antimicrobial potency. nih.govmdpi.com

Other Biological Activities (e.g., Antidiabetic, Antidepressant)

While the broader class of pyrazole-containing compounds has been investigated for a wide array of pharmacological effects, including antidiabetic properties through mechanisms like α-glucosidase inhibition, specific research focusing on this compound derivatives highlights their potential in treating central nervous system disorders. nih.govresearchgate.netfrontiersin.orgglobalresearchonline.net

Antidepressant Activity

A notable area of research has been the synthesis and evaluation of 1-ethyl-pyrazoline derivatives for their antidepressant efficacy. chula.ac.thchula.ac.th A study involving the synthesis of a series of 1-ethyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenol compounds revealed significant antidepressant-like effects in preclinical models. chula.ac.thchula.ac.th The antidepressant potential was evaluated using in vivo methods such as the tail suspension test (TST) and forced swim test (FST). chula.ac.thchula.ac.th

Key compounds from this research demonstrated substantial antidepressant efficacy when compared to standard drugs. chula.ac.thchula.ac.th The findings indicate that the this compound scaffold is a promising base for developing new antidepressant agents. chula.ac.thchula.ac.th

| Compound ID | Compound Name | Key Structural Feature | Observed Activity |

|---|---|---|---|

| PY2 | 4-(1-ethyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol | 4-chlorophenyl group at C5 | Demonstrated substantial antidepressant efficacy in FST and TST. chula.ac.thchula.ac.th |

| PY3 | 4-(1-ethyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol | 4-fluorophenyl group at C5 | Showed good antidepressant activity, particularly in the TST. chula.ac.thchula.ac.th |

| PY8 | 4-(1-ethyl-5-(phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol | Unsubstituted phenyl group at C5 | Exhibited significant antidepressant effects, particularly in the FST. chula.ac.thchula.ac.th |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR studies have been crucial in optimizing lead compounds for greater potency and efficacy.

SAR in Antidepressant 1-Ethyl-Pyrazolines

In the series of antidepressant 1-ethyl-pyrazoline derivatives, the substitutions on the phenyl ring at the 5-position of the pyrazoline core were found to be critical for activity. chula.ac.thchula.ac.th In silico docking studies revealed that compounds with electron-withdrawing groups, such as chlorine (PY2) and fluorine (PY3), had the best docking scores against the target protein. chula.ac.thchula.ac.th This suggests that the electronic properties of the substituent at this position play a key role in the molecule's binding affinity and subsequent biological effect. chula.ac.thchula.ac.th

SAR in this compound-3-carboxamide based HIF-1 Inhibitors

In a different therapeutic area, SAR studies were instrumental in developing this compound-3-carboxamide derivatives as inhibitors of hypoxia-inducible factor (HIF)-1, a key target in cancer therapy. nih.govresearchgate.net An initial screening identified CLB-016 as a hit compound with an IC₅₀ value of 19.1μM. nih.gov Through extensive SAR studies, where different functional groups were systematically introduced and tested, compound 11Ae was developed. nih.gov This new derivative showed significantly improved potency, with an IC₅₀ value of 8.1μM, demonstrating a clear and positive structure-activity relationship. nih.gov These results established the this compound-3-carboxamide structure as a viable scaffold for developing novel anticancer agents that target the HIF-1 signaling pathway. nih.govresearchgate.net

| Compound Series | Base Scaffold | Modification | Impact on Activity |

|---|---|---|---|

| Antidepressant Pyrazolines | 1-ethyl-5-phenyl-pyrazoline | Addition of electron-withdrawing groups (e.g., -Cl, -F) to the C5-phenyl ring. chula.ac.thchula.ac.th | Enhanced docking scores and potent in vivo antidepressant activity. chula.ac.thchula.ac.th |

| HIF-1 Inhibitors | This compound-3-carboxamide | Extensive structural modifications leading to compound 11Ae. nih.gov | Increased inhibitory potency (IC₅₀ improved from 19.1μM to 8.1μM). nih.gov |

Pharmacological Mechanism of Action Studies

Understanding the pharmacological mechanism of action is crucial for the development of therapeutic agents. For this compound derivatives, studies have elucidated their molecular targets, providing a basis for their observed biological activities.

Mechanism in Antidepressant Activity: MAO-A Inhibition

The antidepressant effects of the 1-ethyl-pyrazoline series are attributed to their potent inhibitory activity against monoamine oxidase-A (MAO-A). chula.ac.thchula.ac.thwikipedia.org MAO-A is an enzyme that breaks down key neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576) in the brain. chula.ac.thwikipedia.org By inhibiting MAO-A, these compounds increase the levels of these neurotransmitters, which is a well-established mechanism for alleviating symptoms of depression. chula.ac.thresearchgate.net This mechanism was confirmed through in silico molecular docking studies, which showed that the compounds have a high binding affinity for the active site of the human MAO-A enzyme (PDB: 2Z5X), specifically interacting with key residues such as ASP 46. chula.ac.thchula.ac.th

Mechanism in Anticancer Activity: HIF-1 Inhibition

For the this compound-3-carboxamide series, the mechanism of action involves the inhibition of Hypoxia-Inducible Factor-1 (HIF-1). nih.govresearchgate.net HIF-1 is a transcription factor that becomes overexpressed in many solid tumors in response to low oxygen levels (hypoxia). researchgate.net It controls the expression of genes involved in critical cancer processes like angiogenesis and cell survival. researchgate.netnih.gov The this compound derivatives, such as compounds CLB-016 and 11Ae, were shown to significantly suppress the HIF-1-mediated response to hypoxia. nih.gov This includes downregulating the expression of HIF-1 target genes like carbonic anhydrase IX (CAIX), thereby interfering with the tumor's ability to adapt and survive in the hypoxic microenvironment. nih.govresearchgate.netnih.gov

Applications in Agricultural Chemistry

1-Ethylpyrazole as a Precursor for Agrochemicals

This compound is a versatile chemical building block utilized in the synthesis of more complex molecules for the agrochemical industry. chemimpex.comchembk.com Its structure serves as a key intermediate for creating a variety of active ingredients. chemimpex.com The stability and reactivity of the this compound core make it an ideal starting point for designing innovative crop protection solutions. chemimpex.com